

# Enviroxime EC50 determination enterovirus

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## Compound Focus: Enviroxime

CAS No.: 72301-79-2

Cat. No.: S527219

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## Enviroxime's Documented Activity

**Enviroxime** is recognized in the scientific literature as a host-targeting antiviral that has been tested against enteroviruses, including EV-D68 [1]. However, the search results do not provide a specific half-maximal effective concentration (EC50) value for **enviroxime**.

One study screened a protease inhibitor library and identified other compounds with EC50 values ranging from 0.4 to 1.9  $\mu\text{M}$  for inhibiting multiple strains of EV-D68, but it does not list **enviroxime**'s potency in this range [1].

## General Framework for EC50 Determination

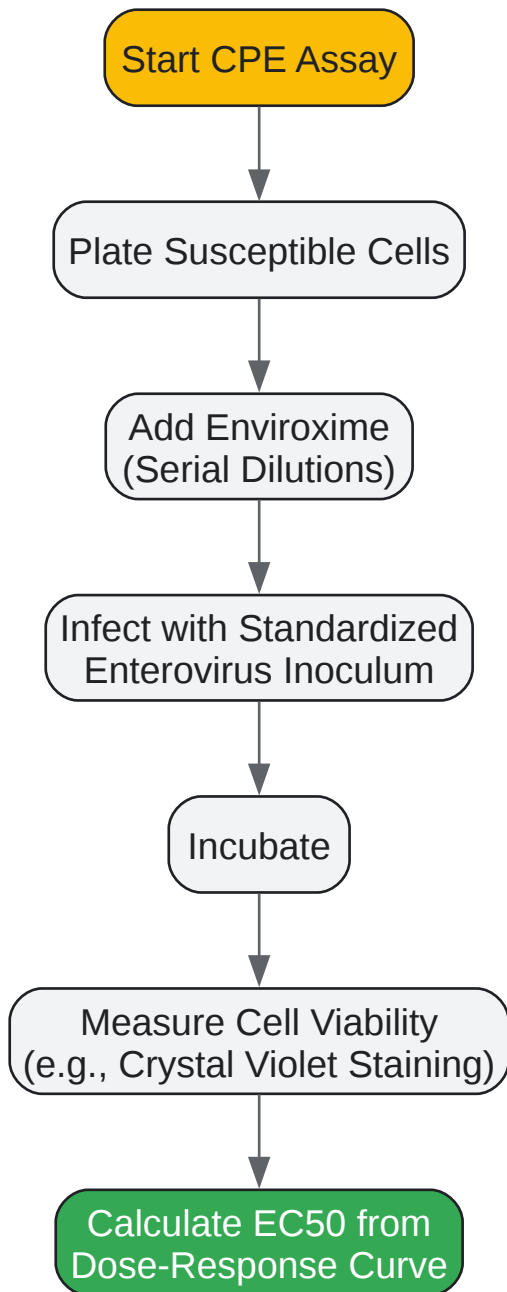
Although a specific protocol for **enviroxime** is not available, the general methodology for determining the anti-enteroviral EC50 of a compound like **enviroxime** would involve a **viral cytopathic effect (CPE) assay** or a **plaque assay** [1]. The core steps are summarized below.

**Table: Key Steps in a Cytopathic Effect (CPE) Assay for EC50 Determination**

Step	Description	Key Parameters / Considerations
1. Cell Culture	Grow susceptible cells (e.g., A549, RD, HeLa) in multi-well	Cell line must be permissive to the specific enterovirus being studied.

Step	Description	Key Parameters / Considerations
	plates.	
<b>2. Compound Treatment</b>	Add serial dilutions of Enviroxime to the cells.	A typical dilution series might be 1:3 or 1:10, covering a range from non-toxic to fully inhibitory concentrations.
<b>3. Virus Infection</b>	Infect cells with a standardized amount of enterovirus.	The viral inoculum is calibrated, often using TCID <sub>50</sub> or plaque-forming units (PFU).
<b>4. Incubation</b>	Allow the virus to replicate for a set time until CPE is visible in untreated controls.	Incubation time (e.g., 24-72 hours) and temperature (e.g., 33°C, 37°C) are virus-dependent.
<b>5. Cell Viability Measurement</b>	Quantify the remaining healthy cells.	Common methods include crystal violet staining or MTT assay, measured by absorbance (e.g., at 570 nm).
<b>6. Data Analysis</b>	Calculate the percentage of protection offered by the compound at each concentration and determine the EC <sub>50</sub> .	The EC <sub>50</sub> is the concentration that protects 50% of the cells from virus-induced CPE. A parallel cytotoxicity assay is needed to calculate the Selectivity Index (SI).

The following diagram illustrates the core workflow of this assay:



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## References

1. Structure-based lead optimization of enterovirus D68 2A ... [pmc.ncbi.nlm.nih.gov]

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